Trichlamide

Description

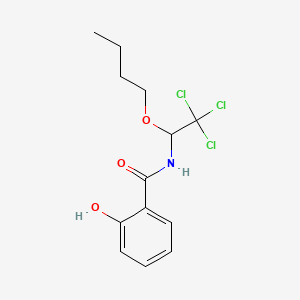

Structure

3D Structure

Properties

IUPAC Name |

N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3NO3/c1-2-3-8-20-12(13(14,15)16)17-11(19)9-6-4-5-7-10(9)18/h4-7,12,18H,2-3,8H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTFLYKPEGXOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867877 | |

| Record name | N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70193-21-4 | |

| Record name | Trichlamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70193-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070193214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70193-21-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trichlamide's Mechanism of Action on Fungal Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichlamide, a benzamide fungicide, is recognized for its protective, non-systemic action against a range of fungal pathogens.[1] While its precise molecular target is not definitively established in publicly accessible literature, the available evidence strongly suggests a primary mechanism of action involving the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] This disruption leads to a cascade of downstream effects, compromising cell membrane integrity, inhibiting mycelial growth, and ultimately leading to fungal cell death. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, details relevant experimental protocols for its study, and visualizes the key fungal signaling pathways affected. A notable gap in the existing literature is the lack of specific quantitative efficacy data (IC50/MIC values) for this compound against many common phytopathogenic fungi.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary fungicidal activity of this compound is attributed to its interference with the ergosterol biosynthesis pathway in fungal pathogens.[1] Ergosterol is a sterol unique to fungi, analogous to cholesterol in mammalian cells, and is indispensable for maintaining the structural integrity, fluidity, and proper function of the fungal cell membrane.[1] By inhibiting a key enzymatic step in this pathway, this compound effectively halts the production of this vital molecule.

The direct consequence of ergosterol depletion is a severe compromise of the fungal cell membrane's integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and a disruption of vital cellular processes that are dependent on a functional membrane, such as nutrient transport and signaling.[1]

While the specific enzyme within the ergosterol biosynthesis pathway targeted by this compound has not been definitively identified in the available literature, its classification by the Fungicide Resistance Action Committee (FRAC) in Group 22 suggests a mechanism involving the inhibition of microsomal lipid peroxidation.[1] This may be linked to the enzymatic steps in sterol synthesis that occur within the endoplasmic reticulum.

The disruption of ergosterol synthesis and subsequent membrane damage manifests as a clear inhibition of fungal growth, particularly affecting mycelial development. The hyphae, the thread-like structures that form the mycelium, are essential for nutrient absorption and colonization of host tissues. This compound's action prevents the normal extension and branching of these hyphae, thereby stopping the progression of fungal infection.[1]

Downstream Cellular Effects and Signaling Pathways

The membrane stress induced by this compound's inhibition of ergosterol biosynthesis triggers a series of cellular stress responses in fungal pathogens. These signaling pathways are crucial for the fungus's attempt to adapt and survive the chemical assault. Understanding these pathways is vital for identifying potential synergistic targets and overcoming resistance mechanisms.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a primary response to cell surface stress. Depletion of ergosterol alters the physical properties of the plasma membrane, which is intimately linked to the cell wall. This stress is sensed by transmembrane proteins, initiating a MAP kinase cascade that ultimately leads to the activation of transcription factors. These transcription factors upregulate the expression of genes involved in cell wall synthesis and remodeling, in an attempt to compensate for the compromised cell membrane.

High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is another critical stress-activated MAP kinase pathway in fungi. While its primary role is in responding to osmotic stress, it can also be activated by other stresses, including membrane damage. Activation of the HOG pathway leads to the production and accumulation of intracellular glycerol, which helps to stabilize the cell against osmotic imbalances that can arise from a permeable cell membrane.

Quantitative Data on Antifungal Efficacy

A comprehensive review of publicly available scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) or 50% effective concentration (EC50) values for this compound against the key fungal pathogens Botrytis cinerea, Fusarium oxysporum, and Rhizoctonia solani. While this compound is noted for its efficacy against clubroot disease (Plasmodiophora brassicae) and Black Root Rot (Aphanomyces spp.), quantitative data for a broader range of fungal species is not readily accessible.[1] This represents a significant knowledge gap and an area for future research.

Table 1: Summary of this compound Efficacy (Qualitative)

| Fungal Pathogen/Protist | Disease | Efficacy |

| Plasmodiophora brassicae | Clubroot disease | Noted efficacy[1] |

| Aphanomyces spp. | Black Root Rot | Demonstrated effectiveness[1] |

| Botrytis cinerea | Grey Mold | Data not available |

| Fusarium oxysporum | Fusarium Wilt | Data not available |

| Rhizoctonia solani | Damping-off, Root Rot | Data not available |

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound and other ergosterol biosynthesis inhibitors, this section provides detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target fungal pathogen.

Workflow for MIC Determination

References

Synthesis of N-(1-butoxy-2,2,2-trichloroethyl)salicylamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for N-(1-butoxy-2,2,2-trichloroethyl)salicylamide, a compound of interest for its potential applications in various fields. This document outlines the probable synthetic route, details the necessary experimental protocols based on analogous reactions, and presents the expected quantitative data and characterization methods.

Synthetic Pathway Overview

The synthesis of N-(1-butoxy-2,2,2-trichloroethyl)salicylamide, also known by its synonyms Trichlamide and Hataclean, is proposed to proceed via a two-step reaction sequence. The pathway involves the initial formation of a stable intermediate, N-(2,2,2-trichloro-1-hydroxyethyl)salicylamide, through the condensation of salicylamide with chloral hydrate. This is followed by an etherification reaction of the hydroxyl group with 1-butanol to yield the final product.

The overall reaction can be summarized as follows:

Step 1: Condensation Salicylamide + Chloral Hydrate → N-(2,2,2-trichloro-1-hydroxyethyl)salicylamide

Step 2: Etherification N-(2,2,2-trichloro-1-hydroxyethyl)salicylamide + 1-Butanol → N-(1-butoxy-2,2,2-trichloroethyl)salicylamide

This synthetic approach is supported by established reactions in organic chemistry, particularly the reactivity of amides with aldehydes and the subsequent etherification of the resulting α-hydroxyalkylamides.

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of N-(1-butoxy-2,2,2-trichloroethyl)salicylamide. These protocols are based on well-documented procedures for analogous chemical transformations.

Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)salicylamide (Intermediate)

This procedure is adapted from the known condensation reactions of amides with chloral.

Materials:

-

Salicylamide

-

Chloral Hydrate

-

Toluene

-

Pyridine (catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, a mixture of salicylamide (1 equivalent) and chloral hydrate (1.1 equivalents) is suspended in toluene.

-

A catalytic amount of pyridine is added to the suspension.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold toluene and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure N-(2,2,2-trichloro-1-hydroxyethyl)salicylamide.

Synthesis of N-(1-butoxy-2,2,2-trichloroethyl)salicylamide (Final Product)

This protocol describes the etherification of the intermediate product.

Materials:

-

N-(2,2,2-trichloro-1-hydroxyethyl)salicylamide

-

1-Butanol

-

Sulfuric acid (catalyst)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

N-(2,2,2-trichloro-1-hydroxyethyl)salicylamide (1 equivalent) is dissolved in an excess of 1-butanol, which serves as both a reactant and a solvent.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.

-

After the reaction is complete, the excess 1-butanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude N-(1-butoxy-2,2,2-trichloroethyl)salicylamide.

-

The final product is purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of N-(1-butoxy-2,2,2-trichloroethyl)salicylamide and its intermediate. These values are based on typical yields and physical properties of structurally similar compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |

| N-(2,2,2-trichloro-1-hydroxyethyl)salicylamide | C₉H₈Cl₃NO₃ | 284.52 | 80-90 | 150-155 |

| N-(1-butoxy-2,2,2-trichloroethyl)salicylamide | C₁₃H₁₆Cl₃NO₃ | 340.63[1] | 60-75 | 95-100 |

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure of the intermediate and the final product.

-

Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups, such as the amide, hydroxyl, and ether linkages.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compounds.

-

Melting Point Analysis: The melting point of the purified products will be determined to assess their purity.

Visualization of the Synthesis Pathway

The logical flow of the synthesis is depicted in the following diagram generated using Graphviz.

Caption: Synthesis pathway of N-(1-butoxy-2,2,2-trichloroethyl)salicylamide.

The experimental workflow for the complete synthesis is illustrated in the diagram below.

Caption: Experimental workflow for the synthesis of the target compound.

References

In-Depth Technical Guide to the Physicochemical Properties of Trichlamide for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlamide is a benzamide fungicide with known activity against various fungal pathogens. A thorough understanding of its physicochemical properties is fundamental for the design and execution of meaningful in vitro studies to elucidate its mechanism of action, determine its efficacy, and assess its potential toxicity. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details relevant experimental protocols for its in vitro evaluation, and visualizes potential signaling pathways and experimental workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for developing appropriate solvent systems, understanding its potential for membrane permeability, and designing effective delivery methods in in vitro assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆Cl₃NO₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 340.63 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 71-73 °C | --INVALID-LINK-- |

| Boiling Point | 457.4 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.353 g/cm³ | --INVALID-LINK-- |

| Water Solubility | Calculated log(1/S) = 4.71 (S in mol/L) | --INVALID-LINK-- |

| LogP (Octanol/Water) | 3.635 - 4.5 | --INVALID-LINK--, --INVALID-LINK-- |

| pKa | Data not available | N/A |

Experimental Protocols for In Vitro Studies

The following protocols are foundational for the in vitro assessment of this compound's antifungal activity and mechanism of action.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is a standard procedure to determine the efficacy of a fungicide in inhibiting the growth of a target fungus.

Materials:

-

Pure culture of the target fungus (e.g., Fusarium spp., Botrytis cinerea)

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO or acetone)

-

Sterile petri dishes

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Autoclave the fungal growth medium (e.g., PDA) and cool it to approximately 50-60°C.

-

Add the required volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate with the solvent alone.

-

Pour the amended and control media into sterile petri dishes and allow them to solidify.

-

Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture.

-

Place the fungal disc in the center of each petri dish.

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C).

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

-

Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of fungal cells, providing an indication of cytotoxicity.

Materials:

-

Fungal spore suspension or protoplasts

-

Sabouraud Dextrose Broth (SDB) or other suitable liquid medium

-

This compound stock solution

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Prepare a fungal spore suspension or protoplast solution of a known concentration in the appropriate liquid medium.

-

Dispense 100 µL of the fungal suspension into the wells of a 96-well plate.

-

Prepare serial dilutions of this compound in the culture medium and add 100 µL to the respective wells. Include a solvent control and a medium-only control.

-

Incubate the plate under conditions suitable for fungal growth (e.g., 25-28°C) for a predetermined period (e.g., 24-48 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for a further 2-4 hours.

-

If a formazan precipitate is formed, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of viability relative to the solvent control.

-

Determine the IC₅₀ (Inhibitory Concentration to reduce viability by 50%) value from the dose-response curve.

Fungal Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of this compound's effect on the progression of the fungal cell cycle.

Materials:

-

Fungal culture

-

This compound stock solution

-

Fixative (e.g., 70% ethanol)

-

RNase A

-

DNA stain (e.g., Propidium Iodide or SYBR Green)

-

Flow cytometer

Procedure:

-

Grow a fungal culture in liquid medium to the mid-logarithmic phase.

-

Treat the culture with this compound at a relevant concentration (e.g., the EC₅₀ value) for various time points. Include an untreated control.

-

Harvest the fungal cells by centrifugation.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 1 hour.

-

Rehydrate the cells by washing them with buffer.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cells with a fluorescent DNA dye.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histograms will show the distribution of cells in different phases of the cell cycle (G1, S, and G2/M), allowing for the identification of any cell cycle arrest caused by this compound.

Potential Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound are not yet fully elucidated, based on its classification as a fungicide, several key fungal pathways are plausible targets. The following diagrams, generated using Graphviz, illustrate these potential mechanisms and a general workflow for in vitro screening.

Caption: Experimental workflow for in vitro fungicide screening.

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway by this compound.

Caption: Putative dysregulation of a MAP kinase signaling pathway by this compound.

Trichlamide: A Technical Guide to its Discovery, History, and Role in Crop Protection

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichlamide, a salicylamide-based fungicide, has played a niche but important role in crop protection, particularly in the management of soil-borne fungal pathogens. This technical guide provides a comprehensive overview of the discovery, history, and fungicidal action of this compound. While specific quantitative efficacy data and detailed experimental protocols are not extensively available in public literature, this document synthesizes the existing knowledge to provide a thorough understanding of this compound. This compound's primary mode of action is understood to be the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. It is also suggested to function through the inhibition of microsomal lipid peroxidation. Developed by Nippon Kayaku, this compound represents a targeted approach to controlling specific and challenging agricultural diseases.

Discovery and History

The development of this compound, chemically known as N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide, emerged from the broader efforts in agrochemical research to discover effective solutions for plant diseases that threaten food production.[1] While specific details about the individual researchers and the exact timeline of its discovery are not widely documented, the key developmental history can be traced through patent literature.

A foundational Japanese patent filed by Nippon Kayaku Co., Ltd. in 1977 (JPS5439040A) describes novel 2-hydroxybenzamide derivatives and their application as soil bactericides.[2] This patent lays the groundwork for the synthesis and utility of compounds with the core structure of this compound. Marketed under trade names such as Hataclean, this compound was developed for use in soil treatment applications to prevent infections from various pathogens.[1] Its primary application has been in safeguarding cash crops from fungal diseases.[1]

Chemical Properties and Synthesis

This compound is a synthetic organic compound classified as a benzamide fungicide, specifically a salicylamide.[1] Its chemical structure features a benzamide group, which is characteristic of this fungicide class.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (RS)-N-(1-butoxy-2,2,2-trichloroethyl)salicylamide |

| CAS Number | 70193-21-4 |

| Molecular Formula | C13H16Cl3NO3 |

| Molecular Weight | 340.6 g/mol |

| Appearance | Solid |

| Class | Benzamide Fungicide (Salicylamide) |

The synthesis of this compound generally involves a two-step process. The initial step is the reaction of salicylamide with chloral (trichloroacetaldehyde). The resulting intermediate is then reacted with a halogenating agent to produce the final this compound compound.[2] This synthetic pathway is crucial for producing the N-(1-butoxy-2,2,2-trichloroethyl) side chain, which, along with the three chlorine atoms, is a significant contributor to its biological activity.[1]

Mode of Action

The primary mode of action of this compound is the inhibition of the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is a sterol unique to fungi and is an essential component for maintaining the structure, fluidity, and integrity of the fungal cell membrane, analogous to the role of cholesterol in animal cells.[1] By inhibiting this pathway, this compound effectively halts the production of this vital molecule, leading to disruption of the fungal cell membrane and ultimately, cell death.

The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 22, based on its mechanism of action.[1] Some research also suggests that its mechanism may involve the inhibition of microsomal lipid peroxidation.[1]

Efficacy and Crop Protection

This compound is characterized as a broad-spectrum, non-systemic, contact fungicide.[1] It is particularly noted for its efficacy against soil-borne pathogens.[1] Its application is primarily through soil treatment to prevent crop infections.[3]

Table 2: General Efficacy Profile of this compound

| Characteristic | Description |

| Spectrum of Activity | Broad-spectrum against various soil-borne fungal pathogens.[1] |

| Mode of Application | Primarily soil treatment.[3] |

| Systemicity | Non-systemic, contact fungicide.[1] |

| Key Targeted Diseases | Clubroot (Plasmodiophora brassicae), Black Root Rot (Aphanomyces spp.).[1] |

Experimental Protocols

Detailed experimental protocols for this compound-specific bioassays are not publicly available. However, a general methodology for testing the efficacy of a soil-applied fungicide against soil-borne pathogens can be outlined.

General In Vitro Fungicide Efficacy Bioassay Protocol

-

Pathogen Culture: The target soil-borne fungal pathogen is cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), until a sufficient amount of mycelium or spores is produced.

-

Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent, and then a series of dilutions are made to achieve the desired test concentrations.

-

Poisoned Agar Method: The different concentrations of the this compound solution are incorporated into molten PDA. The agar is then poured into Petri dishes and allowed to solidify.

-

Inoculation: A small plug of the fungal mycelium or a suspension of spores is placed in the center of each this compound-amended and control (no fungicide) Petri dish.

-

Incubation: The plates are incubated at an optimal temperature and humidity for the growth of the specific pathogen.

-

Data Collection: The radial growth of the fungal colony is measured at regular intervals.

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration of this compound compared to the control. This data can then be used to determine the EC50 value (the concentration that inhibits growth by 50%).

Conclusion

This compound stands as a noteworthy example of a targeted fungicidal agent developed for the control of specific, challenging soil-borne plant pathogens. Its primary mechanism of inhibiting ergosterol biosynthesis places it within a critical class of antifungal compounds. While the publicly available data on its specific efficacy and detailed experimental validation are limited, its history of commercial use by Nippon Kayaku underscores its value in practical crop protection strategies. Further research and disclosure of more detailed technical data would be beneficial for the scientific community to fully appreciate the nuances of its fungicidal activity and potential for future applications in integrated pest management programs.

References

Ergosterol Biosynthesis Inhibition: A Core Antifungal Strategy with a Note on Trichlamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ergosterol biosynthesis pathway as a primary target for antifungal drug development. It details the mechanism of action of key inhibitor classes, presents exemplary quantitative data and experimental protocols for well-characterized agents, and discusses the available information regarding the antifungal compound Trichlamide in this context.

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

Ergosterol is an essential sterol in fungi, analogous to cholesterol in mammalian cells, responsible for maintaining the integrity, fluidity, and permeability of the fungal cell membrane.[1][2] The biosynthetic pathway of ergosterol is a complex, multi-step process that has been extensively studied as a target for antifungal agents.[3] The disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately causing fungal cell death.[2] Several key enzymes in this pathway are targets for major classes of antifungal drugs, including azoles, allylamines, and morpholines.[2][4][5]

The following diagram illustrates a simplified overview of the ergosterol biosynthesis pathway, highlighting the points of inhibition by major antifungal classes.

Caption: Simplified Ergosterol Biosynthesis Pathway and Inhibitor Targets.

This compound: An Antifungal with a Primary Mechanism Outside of Ergosterol Synthesis

This compound is a benzamide fungicide known for its broad-spectrum, non-systemic contact activity against soilborne pathogens.[1] The primary mode of action attributed to this compound is the inhibition of microsomal lipid peroxidation.[1] The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 22 based on this mechanism.[1]

While the inhibition of lipid peroxidation is its main fungicidal mechanism, some research suggests a potential secondary role involving the disruption of ergosterol synthesis.[1] However, detailed studies confirming this secondary mechanism of action and identifying a specific enzymatic target within the ergosterol pathway are not extensively available in the public literature. The fungicidal activity of this compound is also noted to be significantly influenced by its three chlorine atoms.[1]

Quantitative Analysis of Ergosterol Biosynthesis Inhibitors

To illustrate the quantitative assessment of antifungal compounds targeting ergosterol biosynthesis, the following tables summarize representative data for well-characterized inhibitors from the azole and allylamine classes.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Ergosterol Biosynthesis Inhibitors

| Compound | Fungal Species | MIC Range (µg/mL) |

| Azoles | ||

| Fluconazole | Candida albicans | 0.25 - 16 |

| Itraconazole | Aspergillus fumigatus | 0.125 - 8 |

| Voriconazole | Candida glabrata | 0.03 - 4 |

| Allylamines | ||

| Terbinafine | Trichophyton rubrum | 0.001 - 0.03 |

| Naftifine | Candida parapsilosis | 0.12 - >128 |

Note: MIC values can vary significantly based on the specific strain, testing method (e.g., CLSI, EUCAST), and incubation conditions. The data presented are illustrative ranges.

Table 2: IC50 Values for Inhibition of Key Pathway Enzymes

| Compound | Enzyme Target | Fungal Species | IC50 (nM) |

| Terbinafine | Squalene Epoxidase | Candida albicans | 30 - 100 |

| Itraconazole | Lanosterol 14α-demethylase | Candida albicans | 5 - 20 |

Note: IC50 values are highly dependent on the assay conditions, including substrate concentration and enzyme preparation.

Experimental Protocols for Assessing Ergosterol Biosynthesis Inhibition

The following sections detail generalized protocols for determining the antifungal activity and mechanism of action of compounds targeting the ergosterol biosynthesis pathway.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

-

Fungal isolate

-

Standardized inoculum (e.g., 0.5 McFarland standard)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Antifungal agent stock solution

-

96-well microtiter plates

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium directly in the 96-well plates.

-

Prepare a standardized fungal inoculum and dilute it in RPMI 1640 to the desired final concentration (e.g., 0.5 x 103 to 2.5 x 103 CFU/mL).

-

Add the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the drug that causes a significant reduction (typically ≥50% or 100%) in growth compared to the drug-free control.

The following diagram illustrates the workflow for a broth microdilution assay.

Caption: Workflow for a Broth Microdilution Antifungal Susceptibility Test.

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify the specific enzyme in the ergosterol pathway that is inhibited by a compound. Inhibition of a specific enzyme leads to the accumulation of its substrate and a depletion of subsequent products.

Objective: To analyze the sterol composition of fungal cells treated with a potential ergosterol biosynthesis inhibitor.

Materials:

-

Fungal culture (e.g., Saccharomyces cerevisiae, Candida albicans)

-

Test compound

-

Saponification solution (e.g., alcoholic KOH)

-

Organic solvent for extraction (e.g., n-heptane or hexane)

-

Derivatizing agent (e.g., BSTFA with TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Culturing and Treatment: Grow fungal cells to mid-log phase and then expose them to a sublethal concentration (e.g., 0.5 x MIC) of the test compound for a defined period.

-

Lipid Extraction: Harvest the cells, wash them, and saponify the cell pellet to hydrolyze sterol esters.

-

Sterol Extraction: Extract the non-saponifiable lipids (containing the free sterols) with an organic solvent.

-

Derivatization: Evaporate the solvent and derivatize the sterols to make them volatile for GC analysis. This is typically done by silylation.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The sterols are separated based on their retention times and identified by their characteristic mass spectra.

-

Data Analysis: Compare the sterol profile of the treated cells to that of untreated cells. The accumulation of a specific sterol intermediate (e.g., squalene for squalene epoxidase inhibitors, lanosterol for 14α-demethylase inhibitors) indicates the target of inhibition.

The following diagram outlines the logical flow of identifying an inhibitor's target using sterol profile analysis.

Caption: Logical Flow for Target Identification via Sterol Profile Analysis.

References

- 1. This compound | 70193-21-4 | Benchchem [benchchem.com]

- 2. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 3. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]

An In-depth Technical Guide to Trichlamide (CAS 70193-21-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlamide (CAS 70193-21-4) is a salicylamide benzamide fungicide recognized for its efficacy against a range of soil-borne fungal pathogens. This technical guide provides a comprehensive overview of this compound, consolidating available research on its chemical and physical properties, synthesis, mechanism of action, biological activity, and toxicological profile. The primary mode of action of this compound is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. This document summarizes quantitative data in structured tables, details experimental methodologies where available, and presents visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound for research and development purposes.

Chemical and Physical Properties

This compound, with the IUPAC name N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide, is a chiral molecule that exists as a racemic mixture in its technical grade form.[1] Its chemical structure features a salicylamide core, which is critical for its biological activity. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆Cl₃NO₃ | [2] |

| Molecular Weight | 340.63 g/mol | [2] |

| CAS Number | 70193-21-4 | [2] |

| Melting Point | 71-73 °C | [3] |

| Boiling Point | 457.4 °C at 760 mmHg | [3] |

| Density | 1.353 g/cm³ | [3] |

| logP (Octanol-Water Partition Coefficient) | 4.02590 | [3] |

| Water Solubility | 6.5 mg/L at 20 °C | [4] |

| Synonyms | Hataclean, NK 483, WL 105305, N-(1-Butoxy-2,2,2-trichloroethyl)salicylamide | [5] |

Synthesis

The synthesis of this compound typically involves the reaction of salicylamide with 1-butoxy-2,2,2-trichloroethyl chloride. This reaction is generally carried out under basic conditions in a non-aqueous solvent.

General Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with salicylamide and a suitable non-aqueous solvent (e.g., dichloromethane).

-

Base Addition: A base, such as triethylamine, is added to the mixture to act as a proton scavenger. The mixture is stirred until the salicylamide is fully dissolved.

-

Addition of Alkylating Agent: 1-Butoxy-2,2,2-trichloroethyl chloride is added dropwise to the reaction mixture via the addition funnel, while maintaining a controlled temperature to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is typically washed with water and brine to remove the base and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The crude product is purified, commonly by recrystallization from a suitable solvent or by column chromatography, to yield pure this compound.

Mechanism of Action and Biological Activity

This compound is a broad-spectrum, non-systemic contact fungicide. Its primary mechanism of action is the inhibition of the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells, and is essential for maintaining membrane integrity, fluidity, and function. By disrupting ergosterol synthesis, this compound compromises the fungal cell membrane, leading to cell death.

While specific IC₅₀ or MIC (Minimum Inhibitory Concentration) values for this compound against a wide range of fungi are not extensively reported in publicly available literature, research on related salicylamide derivatives has demonstrated their antifungal potential. For instance, various N-substituted salicylamides have shown inhibitory activity against Candida species, with MIC values in the micromolar range.[2]

Ergosterol Biosynthesis Pathway and Inhibition

The ergosterol biosynthesis pathway is a complex multi-step process. This compound is believed to interfere with one or more enzymatic steps in this pathway. The diagram below illustrates a simplified overview of the ergosterol biosynthesis pathway, highlighting the general point of action for sterol biosynthesis inhibitors.

References

- 1. WO2012143127A1 - Active compound combinations comprising a (thio)carboxamide derivative and a fungicidal compound - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]

- 4. US20140148338A1 - Active compound combinations - Google Patents [patents.google.com]

- 5. Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Impact: A Technical Guide to the Ecotoxicological Effects of Trichlamide on Non-Target Soil Microorganisms

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific understanding of the potential effects of the fungicide trichlamide on non-target soil microorganisms. It is critical to note that direct, peer-reviewed studies specifically investigating the ecotoxicological impact of this compound on soil microbial communities are notably scarce in publicly accessible literature. Consequently, this guide draws upon the known properties of this compound, data from studies on analogous fungicides, and established principles of soil ecotoxicology. The experimental protocols and data presented herein are illustrative examples based on common methodologies in the field and should be adapted and validated for specific research on this compound.

Executive Summary

This compound, a benzamide fungicide with the chemical formula C₁₃H₁₆Cl₃NO₃, is utilized in agriculture for the control of soil-borne fungal pathogens. Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. While effective against target pathogens, the introduction of any bioactive compound into the soil ecosystem raises concerns about its impact on the vast and diverse communities of non-target microorganisms. These microorganisms are fundamental to soil health, nutrient cycling, and overall ecosystem stability. This technical guide provides a comprehensive overview of the potential effects of this compound on these vital microbial communities, detailing hypothetical quantitative data, standardized experimental protocols for assessment, and conceptual diagrams of interaction pathways.

This compound: Properties and Mode of Action

This compound is a contact fungicide used for soil treatment. Its IUPAC name is N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide, and its CAS Registry Number is 70193-21-4. The primary fungicidal activity of this compound stems from its ability to disrupt the synthesis of ergosterol in fungi. This disruption leads to impaired cell membrane integrity and ultimately, fungal cell death.

Potential Effects on Non-Target Soil Microbial Communities

The application of fungicides to soil can have a range of effects on non-target microorganisms, including bacteria, archaea, and other fungi. These effects can be direct, through toxicity to the organisms, or indirect, by altering the ecological balance of the soil environment. Based on studies of other fungicides, the potential impacts of this compound can be categorized as follows:

-

Alterations in Microbial Community Structure and Diversity: Fungicides can lead to a reduction in fungal diversity and abundance. For example, the fungicide thifluzamide has been shown to reduce fungal alpha diversity (Sobs, Shannon, Simpson indexes) and alter the fungal community structure in soil.[1] This can create a niche for more resistant or opportunistic species to proliferate, potentially including pathogenic bacteria.

-

Impact on Soil Microbial Biomass: While some fungicides may not show a significant effect on the total microbial biomass, others can cause a transient or long-term decrease.

-

Inhibition of Soil Enzyme Activities: Soil enzymes, which are crucial for nutrient cycling, can be inhibited by pesticides. Fungicides, in particular, have been observed to have predominantly negative effects on the activities of various soil enzymes.

-

Effects on Functional Microbial Groups: Specific functional groups of microorganisms, such as those involved in nitrogen fixation, nitrification, and denitrification, can be sensitive to pesticide application.

Quantitative Data Summary

The following tables present hypothetical quantitative data illustrating the potential effects of this compound on soil microbial parameters. These values are based on typical findings in soil ecotoxicology studies of fungicides and are intended for illustrative purposes.

Table 1: Hypothetical Effects of this compound on Soil Microbial Community Diversity Indices

| Treatment | Application Rate (mg/kg soil) | Bacterial Shannon Index (H') | Fungal Shannon Index (H') |

| Control | 0 | 5.8 ± 0.2 | 3.5 ± 0.1 |

| This compound | 1 | 5.7 ± 0.3 | 3.1 ± 0.2 |

| This compound | 10 | 5.5 ± 0.2 | 2.6 ± 0.3** |

| This compound | 100 | 5.1 ± 0.4 | 2.0 ± 0.2*** |

*Statistically significant difference from control (p < 0.05). **(p < 0.01), ***(p < 0.001). Data are presented as mean ± standard deviation.

Table 2: Hypothetical Effects of this compound on Soil Microbial Biomass and Respiration

| Treatment | Application Rate (mg/kg soil) | Microbial Biomass Carbon (μg C/g soil) | Basal Respiration (μg CO₂-C/g soil/h) |

| Control | 0 | 450 ± 30 | 1.2 ± 0.1 |

| This compound | 1 | 430 ± 25 | 1.3 ± 0.1 |

| This compound | 10 | 380 ± 40 | 1.5 ± 0.2 |

| This compound | 100 | 310 ± 35 | 1.9 ± 0.3 |

*Statistically significant difference from control (p < 0.05). **(p < 0.01). Data are presented as mean ± standard deviation.

Table 3: Hypothetical Effects of this compound on Soil Enzyme Activities

| Treatment | Application Rate (mg/kg soil) | Dehydrogenase Activity (μg TPF/g soil/24h) | Phosphatase Activity (μg pNP/g soil/h) | Urease Activity (μg NH₄⁺-N/g soil/2h) |

| Control | 0 | 15.2 ± 1.1 | 250 ± 20 | 85 ± 7 |

| This compound | 1 | 14.5 ± 1.3 | 235 ± 18 | 81 ± 6 |

| This compound | 10 | 11.8 ± 0.9 | 190 ± 15 | 72 ± 5* |

| This compound | 100 | 8.1 ± 0.7 | 145 ± 12 | 58 ± 4** |

*Statistically significant difference from control (p < 0.05). **(p < 0.01). TPF = triphenyl formazan; pNP = p-nitrophenol. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on soil microorganisms. The following are standard protocols that can be adapted for such studies.

Soil Sample Collection and Preparation

-

Soil Collection: Collect soil samples from the top 15 cm of the desired field site. Remove large debris and plant matter.

-

Sieving: Air-dry the soil samples and pass them through a 2 mm sieve to ensure homogeneity.

-

Characterization: Analyze the basic physicochemical properties of the soil, including pH, organic matter content, texture, and nutrient levels.

Microcosm Setup and this compound Application

-

Microcosms: Use 500 g of the prepared soil in 1 L glass jars as microcosms.

-

Moisture Adjustment: Adjust the soil moisture to 60% of its water-holding capacity.

-

Pre-incubation: Pre-incubate the soil microcosms at 25°C for one week to stabilize microbial activity.

-

This compound Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil to achieve the desired final concentrations (e.g., 0, 1, 10, 100 mg/kg). Ensure the solvent is evaporated before sealing the jars.

-

Incubation: Incubate the microcosms in the dark at 25°C for a specified period (e.g., 7, 14, 28, and 60 days), with periodic aeration.

Analysis of Microbial Community Structure

-

DNA Extraction: Extract total soil DNA from 0.5 g soil samples using a commercially available soil DNA isolation kit.

-

PCR Amplification: Amplify the bacterial 16S rRNA gene and the fungal ITS (Internal Transcribed Spacer) region using specific primers.

-

High-Throughput Sequencing: Sequence the amplicons using a next-generation sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: Process the sequencing data to determine operational taxonomic units (OTUs), calculate diversity indices (e.g., Shannon, Simpson), and analyze community composition.

Measurement of Soil Enzyme Activities

-

Dehydrogenase Activity: Measure using the triphenyltetrazolium chloride (TTC) reduction method.

-

Phosphatase Activity: Determine using p-nitrophenyl phosphate as a substrate and measuring the release of p-nitrophenol.

-

Urease Activity: Quantify by measuring the rate of urea hydrolysis to ammonia.

Visualizations

Logical Workflow for Assessing this compound's Ecotoxicological Impact

Caption: Experimental workflow for assessing this compound's impact.

Conceptual Signaling Pathway of this compound's Action and Non-Target Effects

Caption: this compound's action and potential non-target effects.

Conclusion and Future Research Directions

While this compound is an effective tool for managing specific soil-borne fungal diseases, its potential impact on the broader soil microbial ecosystem cannot be overlooked. The lack of specific research on this compound's non-target effects represents a significant knowledge gap. Future research should prioritize:

-

Standardized Ecotoxicological Studies: Conducting comprehensive studies following established protocols to generate robust data on the effects of this compound on soil microbial diversity, biomass, and function.

-

Dose-Response and Persistence Studies: Determining the concentration-dependent effects of this compound and its persistence in different soil types to understand the duration of its impact.

-

Functional Redundancy Assessment: Investigating whether the potential loss of sensitive microbial taxa is compensated by the functional redundancy of the remaining community.

-

Interactions with Other Stressors: Evaluating the combined effects of this compound with other agricultural inputs and environmental stressors on soil microorganisms.

A deeper understanding of these aspects will enable a more holistic risk assessment of this compound and inform the development of sustainable agricultural practices that minimize unintended ecological consequences.

References

Methodological & Application

Trichlamide: Application Notes and Protocols for Antifungal Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlamide, a benzamide fungicide, demonstrates notable antifungal properties. Its primary mechanism of action involves the disruption of essential cellular processes in fungal pathogens. This document provides detailed application notes and standardized experimental protocols for evaluating the antifungal efficacy of this compound. The information is intended to guide researchers in the consistent and reproducible assessment of this compound's activity against various fungal species.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's antifungal effect stems from its ability to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Ergosterol plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By targeting and inhibiting key enzymes in the ergosterol biosynthesis pathway, this compound disrupts the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. This targeted action makes it an effective agent against a range of fungal pathogens.

Ergosterol Biosynthesis Pathway and this compound's Site of Action

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the enzymatic steps that are potential targets for antifungal agents like this compound.

Caption: Ergosterol biosynthesis pathway with the inhibitory action of this compound.

Quantitative Data Summary

While this compound is recognized as an agricultural fungicide, specific Minimum Inhibitory Concentration (MIC) data from standardized in vitro antifungal susceptibility testing against medically important fungi such as Candida albicans and Aspergillus fumigatus is not extensively available in publicly accessible scientific literature. The following tables are provided as templates for researchers to populate with their own experimental data when evaluating this compound.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Yeast Pathogens

| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | ATCC 90028 | Data to be determined | Data to be determined |

| Candida glabrata | ATCC 90030 | Data to be determined | Data to be determined |

| Cryptococcus neoformans | ATCC 90112 | Data to be determined | Data to be determined |

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Filamentous Fungi

| Fungal Species | Strain | MIC (µg/mL) |

| Aspergillus fumigatus | ATCC 204305 | Data to be determined |

| Aspergillus niger | ATCC 16404 | Data to be determined |

| Trichophyton rubrum | ATCC 28188 | Data to be determined |

Experimental Protocols

The following are detailed protocols for determining the antifungal activity of this compound.

Broth Microdilution Assay for Yeasts

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast species and is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution Assay

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal strains (e.g., Candida albicans)

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a concentration of 10 mg/mL.

-

Further dilute this stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.

-

-

Preparation of Fungal Inoculum:

-

Culture the yeast on Sabouraud Dextrose Agar at 35°C for 24 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10).

-

This suspension will have a concentration of approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Assay Performance:

-

Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

-

Add 100 µL of the this compound working solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

-

Add 100 µL of the diluted fungal inoculum to each well, bringing the final volume to 200 µL.

-

Include a growth control (medium and inoculum) and a sterility control (medium only).

-

-

Incubation and Reading:

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity and is useful for screening purposes.

Workflow for Disk Diffusion Assay

Application Note: Detection and Quantification of Trichlamide in Soil Samples

AN-S012

Audience: Researchers, environmental scientists, and analytical chemists.

Purpose: This document provides a comprehensive overview and detailed protocols for the analytical determination of "Trichlamide" in soil matrices. Due to the lack of specific literature for "this compound," this note establishes a generalized framework based on methodologies for analogous chemical compounds, such as acrylamide and triazole fungicides, commonly analyzed in environmental samples. The protocols cover sample preparation, extraction, and analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

The monitoring of soil for chemical contaminants is crucial for environmental protection and food safety. "this compound," representing a class of potentially harmful organic compounds, requires sensitive and reliable analytical methods for its detection at trace levels. The complexity of the soil matrix, with its diverse organic and inorganic components, presents a significant challenge for analysis, necessitating robust sample preparation and cleanup procedures to minimize interference and ensure accurate quantification.[1][2][3]

This application note details validated methods for extracting and quantifying trace levels of contaminants from soil, adaptable for a compound with the hypothetical characteristics of this compound. The primary techniques discussed are HPLC-UV for general screening, GC-MS for volatile and semi-volatile analogs, and the highly sensitive and specific LC-MS/MS for trace-level quantification.[4][5]

General Soil Sample Preparation

Proper sample preparation is critical to ensure the generation of high-quality analytical data.[2] The process typically involves sample collection, preprocessing (drying and sieving), extraction of the analyte, and cleanup of the extract before instrumental analysis.[1][2][6]

Preprocessing of Soil Samples

-

Drying: Soil samples are typically air-dried or dried in an oven at a low temperature (e.g., 50-55°C) for 24 to 48 hours to achieve a constant weight.[7][8] High temperatures should be avoided to prevent the volatilization or degradation of target analytes.[8]

-

Homogenization and Sieving: Once dried, remove large debris like stones and twigs.[1] The soil is then ground using a mechanical mortar and pestle or a ball-mill grinder to ensure homogeneity.[7][8] The ground soil is passed through a 2 mm (10-mesh) sieve to obtain a uniform particle size suitable for extraction.[2][7][8]

Extraction and Cleanup Protocols

The goal of extraction is to efficiently transfer the target analyte from the soil matrix into a liquid solvent.[9] The choice of extraction method depends on the chemical properties of the analyte and the desired sensitivity.

Protocol: QuEChERS-based Extraction (for LC-MS/MS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis and is suitable for a broad range of compounds. A modified version is highly effective for extracting polar and non-polar compounds from soil.[4][10]

Materials:

-

Homogenized soil sample

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄

-

50 mL centrifuge tubes

Procedure:

-

Weigh 10 ± 0.1 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

-

Add the salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a dSPE cleanup tube.

-

Vortex for 30 seconds, then centrifuge at high speed for 2 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.[4][10]

Protocol: Solid-Phase Extraction (SPE) Cleanup

SPE is used to purify and concentrate analytes from the initial solvent extract, removing interfering matrix components.[11]

Materials:

-

Initial soil extract (from solvent extraction)

-

SPE cartridges (e.g., C18, Oasis HLB)

-

Methanol, Acetonitrile, and Ultrapure water

-

Vacuum manifold

Procedure:

-

Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.[12]

-

Loading: Load the soil extract (diluted with water if necessary) onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences while retaining the analyte.

-

Elution: Elute the target analyte with a small volume (e.g., 2-5 mL) of a strong solvent like acetonitrile or methanol.

-

Concentration: The eluate can be evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.[13]

Instrumental Analysis Methods

HPLC-UV Analysis

High-Performance Liquid Chromatography with UV detection is a robust technique for quantifying compounds with chromophores.

Protocol:

-

Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is common. For example, an isocratic mobile phase of 70:30 acetonitrile:water.[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Injection Volume: 20 µL.[14]

-

Column Temperature: 30-35°C.[14]

-

Detection: UV detection at a wavelength appropriate for this compound (e.g., 235 nm, determined by UV scan).[14]

-

Quantification: Based on an external standard calibration curve prepared in the solvent.[14]

GC-MS Analysis

Gas Chromatography-Mass Spectrometry is ideal for volatile or semi-volatile compounds. Derivatization may be required for polar analytes to increase their volatility.[13]

Protocol:

-

Instrument: GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Orbitrap).[5]

-

Column: A non-polar capillary column, such as a TR-5MS (or equivalent).

-

Injector: Splitless mode at 250°C.[15]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[15]

-

Oven Program: Example: Hold at 40°C for 5 min, ramp at 10°C/min to 200°C, then ramp at 20°C/min to 300°C and hold for 5 min.[15]

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan for identification or Selected Ion Monitoring (SIM) for quantification.

-

Mass Range: 50-550 amu.

-

LC-MS/MS Analysis

Liquid Chromatography with Tandem Mass Spectrometry offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification.[13][16]

Protocol:

-

Instrument: U(H)PLC system coupled to a triple quadrupole mass spectrometer.[10][12]

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5 µL.

-

MS/MS Parameters:

Method Validation and Data Presentation

Analytical methods must be validated to demonstrate they are fit for purpose.[17] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[17][18]

The following table summarizes performance data from validated methods for analogous compounds (Acrylamide and Propiconazole), which can serve as performance benchmarks for a "this compound" method.

Table 1: Performance Characteristics of Validated Analytical Methods for Analogous Compounds in Soil

| Parameter | LC-MS/MS Method (Acrylamide Analog)[10] | LC-MS/MS Method (Propiconazole Analog)[19] |

| Linearity Range | 0.001 - 1.0 µg/mL | Not Specified |

| Correlation Coeff. (R²) | > 0.99 | > 0.99 |

| Recovery | 70 - 120% | 93 - 99% |

| Precision (%RSD) | ≤ 20% | < 11.2% |

| LOD | Not Specified | Not Specified |

| LOQ | 0.05 µg/g (50 µg/kg) | 4.0 µg/kg |

Visualized Workflow and Diagrams

Experimental Workflow for this compound Analysis

The following diagram illustrates the complete workflow from sample collection to final data analysis for the determination of this compound in soil samples using LC-MS/MS.

Caption: Workflow for this compound analysis in soil samples.

Conclusion

The protocols described provide a robust framework for the sensitive and accurate determination of "this compound" in soil. While LC-MS/MS is recommended for achieving the lowest detection limits and highest selectivity, HPLC-UV and GC-MS serve as valuable alternative or complementary techniques. Proper method validation is essential to ensure that the chosen method is reliable and fit for its intended purpose in environmental monitoring and research.

References

- 1. mpbio.com [mpbio.com]

- 2. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 3. funaab.edu.ng [funaab.edu.ng]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 7. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]

- 8. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]

- 9. funaab.edu.ng [funaab.edu.ng]

- 10. Development and validation of LC-MS/MS method for trace analysis of acrylamide, acrylic acid and N, N-methylene bis acrylamide in sandy loam soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. library.wrds.uwyo.edu [library.wrds.uwyo.edu]

- 12. fs.usda.gov [fs.usda.gov]

- 13. youngin.com [youngin.com]

- 14. researchgate.net [researchgate.net]

- 15. GC/MS: A Valid Tool for Soil Gas Hydrocarbons Speciation [scirp.org]

- 16. researchgate.net [researchgate.net]

- 17. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 18. Online Course Validation of Chemical Methods for Residue Analysis | WUR [wur.nl]

- 19. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Quantification of Trichlamide in Plant Tissue

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of the fungicide Trichlamide in plant tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be robust, sensitive, and specific for the determination of this compound residues in complex plant matrices.

Introduction

This compound is a salicylamide fungicide used for the control of various plant diseases. Monitoring its residue levels in agricultural products is crucial for ensuring food safety and compliance with regulatory limits. This application note describes a highly sensitive and selective method for the quantification of this compound in plant tissues. The methodology utilizes a QuEChERS-based sample preparation procedure followed by analysis with an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures accurate quantification and high-throughput analysis.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

-

Standards: this compound analytical standard.

-

QuEChERS Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate.

-

Dispersive SPE (d-SPE): Primary secondary amine (PSA), C18, and magnesium sulfate.

-

Plant Tissue: Representative samples of the plant matrix of interest (e.g., leaves, fruits, stems).

Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 10 g of a representative, homogenized plant tissue sample into a 50 mL polypropylene centrifuge tube.

-

Extraction:

-

Add 10 mL of acetonitrile to the sample tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate).

-

Cap the tube tightly and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Dispersive SPE Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA, C18, and MgSO₄.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at high speed for 5 minutes.

-

Filtration and Dilution:

-

Take the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered extract with the initial mobile phase if necessary to fit within the calibration range.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | To be optimized for specific matrix, a typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z 340.0 |

| Product Ions | To be determined empirically. Based on the structure, potential fragments could arise from the loss of the butoxy group, cleavage of the amide bond, or fragmentation of the salicylamide moiety. |

| Collision Energy | To be optimized for each product ion to achieve maximum signal intensity. |

| Dwell Time | To be optimized to ensure a sufficient number of data points across the chromatographic peak. |

Data Presentation

The following table summarizes the expected quantitative performance data for the LC-MS/MS method for this compound. This data should be generated during method validation in the specific plant matrix of interest.

| Matrix | Linearity Range (ng/mL) | R² | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Precision (RSD%) |

| e.g., Cabbage | 1 - 100 | ≥0.99 | 0.1 | 0.5 | 85 - 110 | <15 |

| e.g., Orange | 1 - 100 | ≥0.99 | 0.1 | 0.5 | 80 - 115 | <15 |

| e.g., Brown Rice | 1 - 100 | ≥0.99 | 0.2 | 1.0 | 75 - 110 | <20 |

| e.g., Soybean | 1 - 100 | ≥0.99 | 0.2 | 1.0 | 70 - 120 | <20 |

Note: The values in this table are illustrative and must be experimentally determined for each matrix during method validation.

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for this compound quantification.

This compound Fragmentation Pathway

Caption: Proposed fragmentation of this compound in MS/MS.

Application Notes and Protocols for Gas Chromatography Analysis of Trichlamide Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlamide, a benzamide fungicide, is utilized for the control of various fungal diseases in agricultural applications. The monitoring of its residues in environmental and biological matrices is crucial for ensuring food safety and assessing environmental impact. Gas chromatography (GC) coupled with mass spectrometry (MS) or other sensitive detectors offers a robust and reliable method for the quantitative analysis of this compound residues. These application notes provide a comprehensive overview of the analytical methodology, including sample preparation, GC conditions, and method validation parameters.

Quantitative Data Summary

The following tables summarize the quantitative data for the gas chromatographic analysis of this compound residues. This data is essential for method validation and ensuring the accuracy and reliability of analytical results.

Table 1: Method Performance Characteristics for this compound Analysis by GC-MS/MS

| Parameter | Typical Value | Notes |

| Linearity Range | 0.01 - 1.0 µg/mL | The relationship between concentration and instrument response is linear within this range. |

| Correlation Coefficient (r²) | > 0.99 | Indicates a strong linear relationship. |

| Limit of Detection (LOD) | 0.01 µg/kg | The lowest concentration of analyte that can be reliably detected.[1][2] |

| Limit of Quantitation (LOQ) | 0.04 µg/kg | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[1] |

Table 2: Recovery and Precision Data for this compound in Various Matrices

| Matrix | Fortification Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSDr %) |

| Fruit | 10 | 95.2 | 5.8 |

| Vegetable | 10 | 100.5 | 3.1 |

| Soil | 50 | 92.8 | 6.5 |

| Water | 1 | 98.7 | 4.2 |

Note: Recovery and precision values are representative and may vary depending on the specific matrix and laboratory conditions. The values presented are based on typical performance for pesticide residue analysis.[3]

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method